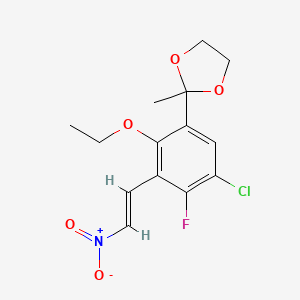![molecular formula C7H9F3N2O2 B13918313 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a cyanoethyl group and trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid typically involves the reaction of glycine Schiff base with CF3-CH2-I under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the large-scale preparation (>150 g) of similar compounds involves the use of recyclable chiral auxiliaries and Ni(II) complexes, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can mimic the three-dimensional structure of targeted protein receptors by incorporating tailor-made amino acids. The presence of fluorinated residues enhances the metabolic stability of the compound, allowing for fine-tuning of bioactivity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A similar compound with applications in drug design as a bioisostere of leucine moiety.
N-(2-Cyanoethyl)glycine:
Properties
Molecular Formula |
C7H9F3N2O2 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-(2-cyanoethylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)4-5(6(13)14)12-3-1-2-11/h5,12H,1,3-4H2,(H,13,14) |
InChI Key |
CRGPBVYRUOBQQK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(CC(F)(F)F)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



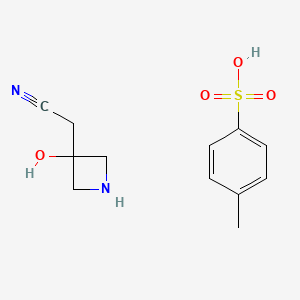
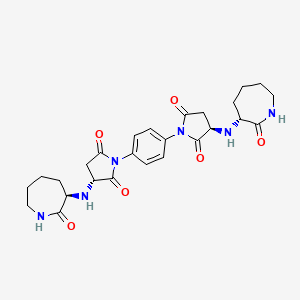
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
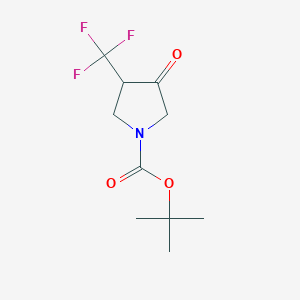

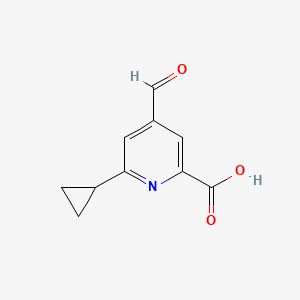
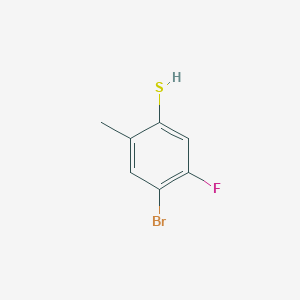

![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
